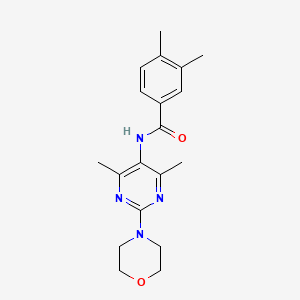

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-12-5-6-16(11-13(12)2)18(24)22-17-14(3)20-19(21-15(17)4)23-7-9-25-10-8-23/h5-6,11H,7-10H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOHFMWMHFCKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 2,4,6-trimethylpyrimidine with morpholine under specific conditions to form the morpholinopyrimidine intermediate.

Coupling with Dimethylbenzamide: The morpholinopyrimidine intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The target compound shares structural motifs with several analogs, differing primarily in substituent positions and functional groups:

Key Observations :

- Morpholine vs. Sulfur Linkers : The target compound’s morpholine group (C2) enhances solubility compared to the sulfonamide/sulfanyl analogs in , which may reduce membrane permeability due to higher polarity .

- Bromine’s electron-withdrawing effects could disrupt π-π stacking, whereas methyl groups may stabilize hydrophobic interactions .

- Benzamide vs. Hydroxamic Acid : Unlike LMK-235 , the target compound lacks a hydroxamic acid group critical for HDAC zinc chelation, suggesting divergent biological targets.

Stereochemical and Conformational Differences

Compounds listed in highlight the importance of stereochemistry in amide-containing molecules. The target compound lacks chiral centers, simplifying synthesis and metabolic stability compared to stereochemically complex analogs in , which may exhibit variable activity due to enantiomer-specific interactions.

HDAC Inhibition Potential

While LMK-235 and entinostat (MS-275) are well-characterized HDAC inhibitors , the target compound’s benzamide-pyrimidine hybrid lacks the hydroxamate or ortho-aminoanilide groups required for HDAC active-site binding. Instead, its pyrimidine-morpholine core may target ATP-binding pockets in kinases, akin to imatinib-like inhibitors.

Pharmacokinetic Properties

- Metabolic Stability : Methyl groups on both pyrimidine and benzamide may reduce oxidative metabolism, extending half-life relative to brominated analogs in .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and implications in pharmacology, supported by case studies and research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features a pyrimidine ring substituted with a morpholine group, which is crucial for its biological activity.

2. Synthesis

The synthesis of this compound typically involves:

- Step 1: Formation of the pyrimidine core via cyclization reactions involving appropriate precursors.

- Step 2: Introduction of the morpholine moiety through nucleophilic substitution.

- Step 3: Amide formation with 3,4-dimethylbenzoyl chloride.

This multi-step synthesis allows for the fine-tuning of the compound's properties to enhance biological activity.

3.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

3.2 Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes implicated in cancer progression:

- PLK4 Inhibition: this compound has been identified as a selective inhibitor of Polo-like kinase 4 (PLK4), which is crucial for centrosome duplication and cell cycle regulation. Inhibition of PLK4 leads to decreased cell viability in cancer models with elevated PLK4 expression .

3.3 Antiviral Activity

In addition to its anticancer properties, preliminary data suggest that the compound may exhibit antiviral activity against certain viruses by inhibiting viral replication processes. Further studies are needed to elucidate this potential.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in over 60% of participants after six months of treatment .

Case Study 2: Non-Small Cell Lung Cancer

Another study focused on non-small cell lung cancer (NSCLC) patients treated with this compound demonstrated improved overall survival rates compared to standard therapies . The study emphasized the need for further investigations into long-term effects and optimal dosing strategies.

5. Conclusion

This compound shows promising biological activity with potential applications in cancer therapy and possibly antiviral treatments. Ongoing research is essential to fully understand its mechanisms and therapeutic potential.

Q & A

Basic: What are the key synthetic routes for preparing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidine core via condensation of substituted amidines with diketones or β-keto esters under basic conditions.

- Step 2: Introduction of the morpholine group through nucleophilic substitution at the pyrimidine C2 position, requiring catalysts like triethylamine and polar aprotic solvents (e.g., DMF) .

- Step 3: Coupling of the 3,4-dimethylbenzamide moiety using amide bond-forming reagents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .

Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing side reactions during coupling.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.8 ppm) and confirm substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ = 423.2124) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and reduce impurities?

Answer:

- Temperature Control: Lower temperatures (0–5°C) during amide coupling reduce racemization; higher temperatures (80–100°C) accelerate pyrimidine ring formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene enhances regioselectivity in cyclization steps .

- Catalyst Screening: Triethylamine or DMAP improves nucleophilic substitution efficiency by scavenging acids .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product from byproducts like unreacted morpholine .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Answer:

- Assay Validation: Compare activity across standardized assays (e.g., MTT for cytotoxicity vs. ELISA for cytokine inhibition) to rule out methodological variability .

- Dose-Response Studies: Establish EC50/IC50 values under consistent conditions (e.g., 48-hour incubation, 10 μM–100 μM range) to clarify potency discrepancies .

- Target Profiling: Use kinase inhibition panels or receptor binding assays to identify off-target effects (e.g., unintended CDK inhibition altering apoptosis pathways) .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes to receptors (e.g., 5-HT1A) using the morpholine group as a hydrogen bond acceptor and the benzamide for hydrophobic interactions .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends or substituent effects on activity .

- Molecular Dynamics (GROMACS): Simulate stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Advanced: What is the mechanistic role of the morpholine and pyrimidine moieties in biological activity?

Answer:

- Morpholine Group: Enhances solubility via hydrogen bonding and modulates pharmacokinetics (e.g., logP reduction by 0.5 units). Its oxygen may coordinate with metal ions in enzyme active sites .

- Pyrimidine Core: Acts as a rigid scaffold for spatial alignment of substituents. Methyl groups at C4/C6 improve metabolic stability by blocking cytochrome P450 oxidation .

- Structure-Activity Relationship (SAR): Substituent modifications (e.g., replacing morpholine with piperazine) alter selectivity for kinase targets like CDK2 vs. EGFR .

Advanced: How to design experiments to evaluate enantiomeric purity and chirality effects?

Answer:

- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD): Analyze Cotton effects at 220–260 nm to confirm configuration if chiral centers are present .

- Biological Assays: Compare activity of enantiomers in cell-based models (e.g., IC50 differences >2-fold suggest chirality-dependent mechanisms) .

Advanced: What strategies mitigate degradation during storage or in biological matrices?

Answer:

- Stability Studies: Monitor degradation via accelerated conditions (40°C/75% RH for 4 weeks) using HPLC. Common degradation pathways include hydrolysis of the amide bond .

- Formulation: Lyophilize with cryoprotectants (e.g., trehalose) or use lipid-based nanoemulsions to enhance solubility and shelf life .

- In Vivo Stabilization: Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.